molecular formula C16H26BrNO B10775153 (S)-6-Hydroxy-DPAT hydrobromide

(S)-6-Hydroxy-DPAT hydrobromide

Cat. No.: B10775153
M. Wt: 328.29 g/mol
InChI Key: QCHBWKHAHCTBHG-RSAXXLAASA-N
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Description

(S)-6-Hydroxy-DPAT hydrobromide is a chiral dopamine receptor agonist with a high affinity for the D2 subfamily of dopamine receptors. Its enantiomeric purity and hydroxyl group at the 6-position of the aminotetralin backbone confer selectivity and potency in modulating dopaminergic pathways . The compound is structurally related to other aminotetralin derivatives but is distinguished by its stereospecific (S)-configuration and hydrobromide salt formulation, which enhance stability and solubility for pharmacological applications .

Properties

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

IUPAC Name

(6S)-6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-14-12-16(18)8-6-13(14)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1

InChI Key

QCHBWKHAHCTBHG-RSAXXLAASA-N

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C=CC(=C2)O.Br

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O.Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-6-Hydroxy-DPAT Hydrobromide

The (R)-enantiomer of 6-Hydroxy-DPAT hydrobromide shares the same molecular formula and core structure but exhibits divergent receptor-binding profiles.

Parameter (S)-6-Hydroxy-DPAT HBr (R)-6-Hydroxy-DPAT HBr
Receptor Selectivity D2 > D3 > D4 D3 ≈ D2 (lower selectivity)
Potency (EC₅₀) ~10 nM (D2) ~100 nM (D2)
Stereochemical Influence Enhanced D2 affinity Reduced D2/D3 discrimination
Source

Positional Isomers: 5-Hydroxy-DPAT and 7-Hydroxy-DPAT Derivatives

Hydroxyl group positioning on the aminotetralin ring critically impacts pharmacological activity:

  • 5-Hydroxy-DPAT Hydrobromide : This positional isomer acts as a D2 antagonist rather than an agonist, highlighting the importance of hydroxyl group placement. Substitution at the 5-position introduces steric clashes that invert functional activity at D2 receptors .
  • 7-Hydroxy-DPAT Derivatives: Limited data suggest that 7-hydroxy substitution reduces dopamine receptor affinity, likely due to altered hydrogen-bonding interactions with receptor residues .

N-Alkylated Aminotetralins

Compounds like 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide and 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride feature additional alkyl groups on the amine moiety. These modifications:

  • Increase Lipophilicity : Enhancing blood-brain barrier penetration compared to (S)-6-Hydroxy-DPAT .
  • Alter Selectivity : N-propyl groups favor D3 receptor binding, reducing D2 specificity .

Non-Aminotetralin Dopamine Agonists

  • Galantamine Hydrobromide : Unlike (S)-6-Hydroxy-DPAT, galantamine primarily inhibits acetylcholinesterase (AChE) and is used in Alzheimer’s disease. Its hydrobromide salt improves solubility but lacks dopaminergic activity .
  • Eletriptan Hydrobromide: A 5-HT1B/1D agonist with a sulfonyl group, structurally unrelated to aminotetralins. Highlights the diversity of hydrobromide salts in drug design .

Key Research Findings

  • Stereochemistry and Efficacy : The (S)-configuration of 6-Hydroxy-DPAT optimizes binding to D2 receptors via complementary van der Waals interactions, as demonstrated in molecular docking studies .
  • Pharmacokinetics: (S)-6-Hydroxy-DPAT hydrobromide exhibits a plasma half-life of ~2.5 hours in rodent models, outperforming non-salt forms due to enhanced bioavailability .
  • Thermodynamic Stability: Hydrobromide salts of aminotetralins, including (S)-6-Hydroxy-DPAT, show superior crystallinity and shelf-life compared to hydrochloride analogs .

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